molecular formula C21H14ClF3N4O2 B2355062 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1223959-02-1

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2355062
CAS No.: 1223959-02-1
M. Wt: 446.81
InChI Key: GCIFCBVHIKJZLN-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[1,5-a]pyrazine derivative featuring a 4-chlorophenyl substituent at the 2-position and an acetamide group linked to a 3-(trifluoromethyl)phenyl moiety. Its molecular formula is C₂₁H₁₄ClF₃N₄O₂, with a molecular weight of 458.81 g/mol.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClF3N4O2/c22-15-6-4-13(5-7-15)17-11-18-20(31)28(8-9-29(18)27-17)12-19(30)26-16-3-1-2-14(10-16)21(23,24)25/h1-11H,12H2,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIFCBVHIKJZLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClF3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered attention due to its potential biological activities, particularly as a kinase inhibitor and its possible antimicrobial properties. This article explores the biological activity of this compound based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

  • Molecular Formula : C22H19ClN4O4
  • Molecular Weight : 438.87 g/mol
  • CAS Number : 1242884-15-6

The structure of the compound includes a pyrazolo[1,5-a]pyrazine ring, which is known for its interactions with various biological targets, particularly kinases involved in cell signaling pathways.

Kinase Inhibition

Research indicates that compounds with a pyrazolo[1,5-a]pyrazine scaffold can act as inhibitors of specific kinases, which play crucial roles in cancer and other diseases. The presence of the chlorophenyl group suggests that this compound may exhibit similar inhibitory effects on kinase activity, potentially impacting cellular processes such as proliferation and apoptosis.

In Vitro Studies

In vitro studies have demonstrated that pyrazolo[1,5-a]pyrazine derivatives can effectively inhibit kinases involved in various signaling pathways. For instance, a related compound was shown to inhibit the activity of certain cancer-associated kinases in cell lines, leading to reduced cell viability and increased apoptosis rates. These findings suggest that this compound may also possess similar properties.

In Vivo Studies

While specific in vivo data for this compound is scarce, related compounds have been tested for their therapeutic potential in animal models. For example, studies involving derivatives of pyrazolo[1,5-a]pyrazine have shown significant anti-tumor effects in xenograft models. These results highlight the need for further investigation into the pharmacokinetics and pharmacodynamics of this compound.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Kinase InhibitionPotential inhibition of cancer-related kinases leading to apoptosis
AntimicrobialPossible antimicrobial effects similar to related compounds
In Vitro EfficacyReduced cell viability in cancer cell lines observed with similar compounds,
In Vivo EfficacyPromising anti-tumor effects in animal models with related derivatives,

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound is compared to analogues with modifications to the aryl, heterocyclic, or acetamide groups. Key examples include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Features Reference
Target Compound 4-Cl-C₆H₄ (pyrazolo core); N-(3-CF₃-C₆H₄) C₂₁H₁₄ClF₃N₄O₂ 458.81 High lipophilicity (CF₃, Cl)
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide 4-Me-C₆H₄ (pyrazolo core); N-(2-Cl-5-CF₃-C₆H₄) C₂₂H₁₆ClF₃N₄O₂ 460.84 Increased steric bulk (methyl)
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide 4-Me-C₆H₄ (pyrazolo core); N-(4-Cl-3-CF₃-C₆H₄) C₂₂H₁₆ClF₃N₄O₂ 460.84 Altered substitution pattern on aryl ring
2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide S-linker (vs. oxo); N-(3-SMe-C₆H₄) C₂₁H₁₆ClN₅OS₂ 482.96 Sulfur substitution may alter solubility
2-(4-Chlorophenyl)-N-{2-[2-(3-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]ethyl}acetamide Ethyl linker; 3-MeO-C₆H₄ (pyrazolo core) C₂₃H₂₀ClN₅O₃ 474.90 Extended chain increases flexibility

Key Differences and Implications

  • Substituent Position : Moving the trifluoromethyl group from the 3- to 5-position on the phenyl ring (as in ) minimally affects molecular weight but may alter binding affinity due to steric effects .
  • Linker Modifications : Ethyl or methylene linkers () increase conformational flexibility, which could enhance or disrupt target engagement .

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